molecular formula C15H21Cl2N3S B10953843 4-(3,4-dichlorobenzyl)-N-propylpiperazine-1-carbothioamide

4-(3,4-dichlorobenzyl)-N-propylpiperazine-1-carbothioamide

Cat. No.: B10953843
M. Wt: 346.3 g/mol
InChI Key: YTGFWWCBTYEOPQ-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with N-propyl-tetrahydro-1(2H)-pyrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 4-Chlorobenzyl chloride
  • 3,4-Dichlorotoluene

Uniqueness

4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H21Cl2N3S

Molecular Weight

346.3 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-propylpiperazine-1-carbothioamide

InChI

InChI=1S/C15H21Cl2N3S/c1-2-5-18-15(21)20-8-6-19(7-9-20)11-12-3-4-13(16)14(17)10-12/h3-4,10H,2,5-9,11H2,1H3,(H,18,21)

InChI Key

YTGFWWCBTYEOPQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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